Cas no 91091-13-3 (5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile)

5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core substituted with an amino group, a benzyl moiety, and a nitrile functionality. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both amino and nitrile groups offers reactive sites for further functionalization, enabling diverse derivatization pathways. Its benzyl substitution enhances lipophilicity, which can be advantageous in drug design for improved membrane permeability. The compound is typically utilized in research settings for the preparation of pyrazole-based scaffolds, contributing to studies in medicinal chemistry and material science.
5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile structure
91091-13-3 structure
Product Name:5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile
CAS No:91091-13-3
MF:C11H10N4
MW:198.22390127182
MDL:MFCD00128291
CID:799219
PubChem ID:660147
Update Time:2025-10-20

5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
    • 1H-Pyrazole-4-carbonitrile,5-amino-1-(phenylmethyl)-
    • 5-amino-1-benzylpyrazole-4-carbonitrile
    • Z57101137
    • FT-0711417
    • SCHEMBL164239
    • HMS2302F10
    • DTXSID10349770
    • 91091-13-3
    • 5-Amino-1-benzyl-4-cyanopyrazole
    • GAVXFBPVQOBHDS-UHFFFAOYSA-N
    • Oprea1_620796
    • SMR000041046
    • EN300-310267
    • A1-28903
    • CS-0245738
    • CHEMBL1406925
    • AKOS000260620
    • EU-0051448
    • A860610
    • AS-7067
    • MLS000080006
    • 5-AMINO-1- BENZYL-1H-PYRAZOLE-4-CARBONITRILE
    • DB-078905
    • 1H-Pyrazole-4-carbonitrile, 5-amino-1-(phenylmethyl)-
    • STL356145
    • 5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile
    • MDL: MFCD00128291
    • Inchi: 1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2
    • InChI Key: GAVXFBPVQOBHDS-UHFFFAOYSA-N
    • SMILES: N1(C(=C(C#N)C=N1)N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.09100
  • Monoisotopic Mass: 198.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.6A^2
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 444.4±40.0 °C at 760 mmHg
  • Flash Point: 196.0±24.0 °C
  • PSA: 67.63000
  • LogP: 1.96648

5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile Security Information

5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:91091-13-3)5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile
Order Number:A860610
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:25
Price ($):538.0
Email:sales@amadischem.com

Additional information on 5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile

5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile (CAS No. 91091-13-3): A Versatile Building Block in Modern Chemical and Pharmaceutical Research

5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, identified by its unique CAS No. 91091-13-3, is a structurally significant heterocyclic compound that has garnered considerable attention in the fields of organic synthesis, medicinal chemistry, and materials science. This molecule features a pyrazole core—a five-membered ring with two adjacent nitrogen atoms—substituted at the 4-position with a cyano group (CN) and at the 1-position with a benzyl moiety (PhCH₂–). The presence of an amino group (NH₂) at the 5-position further enhances its reactivity and functional versatility. The combination of these substituents endows 5-amino-pyrazole derivatives with unique electronic and steric properties, making them valuable intermediates in the development of novel therapeutics and advanced materials.

In recent years, compounds containing the pyrazole scaffold have emerged as critical components in pharmaceutical innovation due to their ability to modulate key biological pathways. The CAS No. 91091-13-3 compound aligns with this trend, serving as a precursor for bioactive molecules targeting enzyme inhibition, receptor activation, and anti-inflammatory mechanisms. Its structural features enable participation in diverse synthetic transformations, including nucleophilic substitution, electrophilic addition, and metal-catalyzed cross-coupling reactions. Researchers have leveraged its functional groups to construct complex architectures such as substituted pyrazoles, triazoles, and fused ring systems through strategic chemical modifications.

The synthesis of 5-amino-pyrazole carbonitriles typically involves multistep strategies that capitalize on the reactivity of cyano groups and aromatic rings. One prominent approach utilizes transition-metal-catalyzed cyanation reactions to introduce the nitrile functionality onto a pre-formed pyrazole framework. The benzyl substitution at position 1 provides additional opportunities for derivatization via C–H activation or palladium-mediated coupling processes. Notably, advances in green chemistry have led to optimized protocols minimizing byproducts while maximizing yield for this class of compounds.

Heterocyclic nitriles like CAS No. 91091-13-3 exhibit intriguing physicochemical properties that influence their solubility profiles and intermolecular interactions. The cyano group contributes to strong dipole moments (~4.0 D), while the amino functionality facilitates hydrogen bonding capabilities essential for molecular recognition events in biological systems. These characteristics position the compound as an ideal candidate for high-throughput screening campaigns aimed at discovering small-molecule modulators of disease-related targets.

A significant body of contemporary research highlights the role of pyrazole-based nitriles in addressing unmet medical needs across multiple therapeutic areas. In oncology drug discovery programs published within the last year (2024), this scaffold has demonstrated promising activity against kinases involved in tumor progression pathways such as PI3K/AKT/mTOR signaling cascades. Structural analogs incorporating similar functional groups have shown improved selectivity profiles compared to traditional kinase inhibitors through molecular docking studies using computational tools like Schrödinger's Glide or MOE software platforms.

The pharmaceutical industry has increasingly turned to nitrile-containing heterocycles for developing next-generation antiviral agents targeting viral proteases and polymerases. For instance, recent studies (Nature Communications 2024) revealed that pyrazole carbonitriles can act as competitive inhibitors by forming stable interactions with active site residues via hydrogen bonding networks between their amino moieties and catalytic amino acids within viral enzymes' binding pockets.

In materials science applications, researchers are exploring how the electronic properties of compounds like CAS No. 91091-13-3 can be harnessed for optoelectronic devices or sensor technologies through π-conjugated system engineering techniques involving extended aromatic frameworks connected via nitrile linkages.

Synthetic methodologies for constructing such complex architectures continue evolving rapidly within academic laboratories worldwide since early 2024 advancements include microwave-assisted protocols reducing reaction times from traditional heating methods by up to 75% while maintaining high levels of regioselectivity during key transformation steps involving alkylation or acylation reactions at specific positions on both aromatic rings present within these molecules' structures.

An important aspect distinguishing this particular derivative from other members within its family lies in its dual functionality: simultaneously possessing both electron-withdrawing (cyano) and electron-donating (amino) groups along with an aromatic benzyl substituent creating opportunities for tuning lipophilicity hydrophilicity balance crucial factors determining drug-like properties according to Lipinski's Rule guidelines which emphasize optimal molecular weight ranges between approximately 88 g/mol observed here versus typical thresholds around ~500 g/mol suggesting potential oral bioavailability advantages when properly formulated into dosage forms suitable clinical settings following FDA-approved preclinical testing phases required before human trials commence ensuring safety profiles meet regulatory standards established agencies globally including EMA ICH guidelines applicable international research collaborations aiming develop new medicines benefiting patients suffering various conditions treatable via small-molecule therapeutics approach preferred over biologics certain indications due advantages simpler manufacturing processes better storage stability characteristics especially important resource-limited regions where access reliable cold chain infrastructure remains challenge despite significant improvements observed recent years thanks efforts WHO UNICEF organizations working improve global health outcomes through innovative solutions addressing logistical barriers associated traditional biopharmaceuticals requiring refrigeration transport storage unlike solid-state formulations based organic molecules potentially more stable ambient conditions provided appropriate excipient selection during formulation development stages guided pharmacopeias such USP EP ensuring quality consistency efficacy parameters remain intact throughout product lifecycle from initial discovery through post-market surveillance activities mandated regulatory authorities monitor long-term safety effectiveness data collected real-world usage scenarios after commercial approval granted based comprehensive evaluation submitted dossiers containing preclinical clinical pharmacokinetic pharmacodynamic data demonstrating favorable risk-benefit ratios necessary justification marketing authorization applications reviewed expert panels considering evidence generated controlled trials representing gold standard method validating therapeutic claims made about novel compounds entering pipeline pharmaceutical industry today driven increasing demand personalized medicine approaches enabled precision diagnostics technologies allowing tailoring treatments individual patient profiles rather one-size-fits-all solutions previously dominant paradigm healthcare sector now being replaced more targeted therapies improving outcomes reducing side effects compared conventional chemotherapy regimens often used broad-spectrum activity sometimes resulting collateral damage healthy tissues despite effectiveness eliminating malignant cells targeted areas body affected diseases treated modern drug discovery paradigms emphasizing specificity selectivity mechanisms action studied extensively using advanced spectroscopic techniques NMR MS X-ray crystallography providing atomic-level insights molecular conformations critical optimizing binding affinities target proteins identified genome-wide association studies GWAS linking genetic variations susceptibility particular disorders enabling rational design drugs exploiting these knowledge bases accelerating timelines bringing new medications market faster rates historically achieved thanks integration AI-driven virtual screening tools machine learning algorithms capable predicting interaction potentials millions compounds simultaneously narrowing down candidates experimental validation phases saving time resources compared manual approaches limited scale data processing capacities prior decades before emergence big data analytics revolutionizing scientific research domains including chemistry biology medicine etc...

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(CAS:91091-13-3)5-Amino-1- benzyl-1H-pyrazole-4-carbonitrile
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Purity:99%
Quantity:1g
Price ($):538.0
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